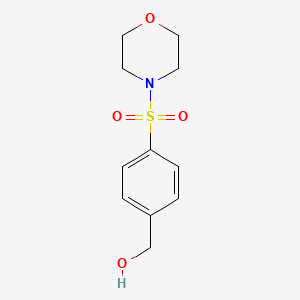

(4-(Morpholinosulfonyl)phenyl)methanol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H15NO4S |

|---|---|

Poids moléculaire |

257.31 g/mol |

Nom IUPAC |

(4-morpholin-4-ylsulfonylphenyl)methanol |

InChI |

InChI=1S/C11H15NO4S/c13-9-10-1-3-11(4-2-10)17(14,15)12-5-7-16-8-6-12/h1-4,13H,5-9H2 |

Clé InChI |

VSCIAUWQSLVOOL-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CO |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 Morpholinosulfonyl Phenyl Methanol and Its Key Intermediates

Strategic Approaches to Sulfonamide Linkage Formation

The formation of the sulfonamide bond between a substituted phenylsulfonyl group and morpholine (B109124) is the cornerstone of synthesizing the target molecule. While the classical approach involves reacting a sulfonyl chloride with an amine, several advanced strategies have been developed to improve efficiency, yield, and substrate scope. nih.gov

The most common method for forming sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct. However, the synthesis of the required sulfonyl chlorides can involve harsh and oxidizing conditions. nih.gov To circumvent these issues, alternative methods have been devised. One strategy involves the reaction of N-silylamines with sulfonyl chlorides. This method proceeds in high yields, and the reaction can be driven to completion by the removal of the volatile trimethylsilyl (B98337) chloride byproduct. nih.gov

Other modern approaches bypass sulfonyl chlorides altogether. These include the direct synthesis from thiols and amines via oxidative processes. rsc.org For instance, hypervalent iodine reagents can facilitate a one-pot nitrogen and oxygen transfer process to convert thiols directly into primary sulfonamides. rsc.org Furthermore, multi-component reactions have been developed that utilize sources like potassium pyrosulfite to construct sulfonamides in a single step from nitroarenes and boronic acids without the need for metal catalysts. researchgate.net

Below is a comparison of different strategic approaches for sulfonamide linkage formation.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

| Classical Synthesis | Sulfonyl Chloride, Amine | Base (e.g., Pyridine (B92270), Triethylamine) | Well-established, versatile | Harsh conditions for sulfonyl chloride synthesis |

| N-Silylamine Method nih.gov | N-Silylamine, Sulfonyl Chloride | Acetonitrile (B52724), reflux | High yields, clean reaction | Requires pre-silylation of the amine |

| Oxidative Thiol Amination rsc.org | Thiol, Amine | Oxidizing agent (e.g., I2O5, tBuOOH) | Bypasses sulfonyl chlorides | Substrate scope can be limited by oxidant sensitivity |

| Multi-component Reaction researchgate.net | Nitroarene, Boronic Acid, SO2 source | Metal-free | High atom economy, one-pot efficiency | May require specific functional group compatibility |

| Electrochemical Synthesis chemistryworld.com | Thiols, Amines | Electrochemical cell | Avoids harsh chemical oxidants, mild conditions | Requires specialized equipment |

Phenolic Hydroxymethylation Techniques and Modifications

While the term "phenolic hydroxymethylation" refers specifically to the introduction of a hydroxymethyl (-CH₂OH) group onto a phenol (B47542) ring, the target compound, (4-(Morpholinosulfonyl)phenyl)methanol, is a benzyl (B1604629) alcohol, not a phenol. The hydroxyl group is attached to a benzylic carbon, not directly to the aromatic ring.

Therefore, the direct hydroxymethylation of a phenolic precursor is not a primary synthetic route to this molecule. The standard and more strategic approach involves the functional group transformation of a precursor that already contains a carbon substituent at the para-position. The most common strategy is the reduction of a corresponding carbonyl compound , such as an aldehyde or a carboxylic acid (or its ester).

For instance, a key intermediate, 4-(morpholinosulfonyl)benzaldehyde, can be selectively reduced to this compound. This transformation requires a reducing agent that chemoselectively reduces the aldehyde without affecting the sulfonamide group. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727). This method is highly efficient, proceeds under mild conditions, and typically gives high yields of the desired benzyl alcohol.

Alternative precursors include 4-(morpholinosulfonyl)benzoic acid or its esters. The reduction of a carboxylic acid requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF), or a borane (B79455) complex (e.g., BH₃·THF). Ester derivatives can also be readily reduced with these reagents.

Multi-step Reaction Sequences and Pathway Elucidation

The synthesis of this compound is inherently a multi-step process, starting from commercially available materials. The elucidation of efficient reaction pathways is critical for large-scale production. Two common pathways are outlined below.

Pathway A: Aldehyde Reduction Route

This is one of the most direct routes. It begins with a commercially available substituted benzaldehyde.

Sulfonamide Formation: 4-Formylbenzene-1-sulfonyl chloride is reacted with morpholine in the presence of a base like triethylamine (B128534) or in a biphasic aqueous system. This reaction forms the key intermediate, 4-(morpholinosulfonyl)benzaldehyde.

Aldehyde Reduction: The resulting aldehyde is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride in methanol or ethanol to yield the final product, this compound.

Pathway B: Chlorosulfonation and Reduction Route

This pathway starts from a simpler aromatic precursor and introduces the necessary functional groups sequentially.

Chlorosulfonation: Toluene is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction typically directs the chlorosulfonyl group to the para position due to the directing effect of the methyl group, yielding 4-methylbenzene-1-sulfonyl chloride.

Sulfonamide Formation: The resulting sulfonyl chloride is reacted with morpholine to produce 4-methyl-1-(phenylsulfonyl)morpholine.

Side-Chain Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 4-(morpholinosulfonyl)benzoic acid.

Reduction: The carboxylic acid is then reduced to the benzyl alcohol using a suitable reducing agent like LiAlH₄ or a borane complex to give this compound.

Continuous flow chemistry represents a modern paradigm for conducting multi-step syntheses, allowing for the integration of several reaction steps into a single, continuous operation, which can significantly reduce reaction times and improve reproducibility. syrris.jp

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. For the synthesis of this compound, the sulfonamide formation step is often the focus of optimization studies.

A recent study employed a Quality by Design (QbD) approach using response surface methodology (RSM) to optimize the synthesis of sulfonamides. tandfonline.com By systematically varying parameters such as the choice of base, base equivalence, and temperature, the ideal conditions were identified. The study found that using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as the base in an ethanol/water solvent system at 0–5°C resulted in excellent yields in as little as 1–8 minutes. tandfonline.com This represents a significant improvement over traditional methods that often require longer reaction times and excess reagents. tandfonline.com

The table below summarizes the optimization of base and temperature for a model sulfonamide synthesis, demonstrating the impact of reaction conditions on yield and time. tandfonline.com

| Entry | Base | Equivalents of Base | Temperature (°C) | Time (min) | Yield (%) |

| 1 | LiOH·H₂O | 0.5 | 0-5 | 5 | 98 |

| 2 | NaOH | 1.0 | 25 | 30 | 95 |

| 3 | KOH | 1.0 | 25 | 30 | 94 |

| 4 | K₂CO₃ | 2.0 | 25 | 120 | 90 |

| 5 | Et₃N | 2.0 | 25 | 180 | 85 |

This data is representative of findings from an optimization study on sulfonamide synthesis. tandfonline.com

In syntheses utilizing N-silylamines, optimization involves using equimolar amounts of the silylamine and the sulfonyl chloride in a solvent like acetonitrile at reflux. nih.gov The reaction is typically complete within an hour, and the workup is straightforward, involving the evaporation of the solvent and the volatile trimethylsilyl chloride byproduct. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign routes for sulfonamide synthesis. These novel methods aim to reduce solvent waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.com

Mechanochemical Synthesis: A solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides using a ball mill. rsc.org This method involves a one-pot, two-step procedure where disulfides are first oxidized and chlorinated using solid sodium hypochlorite, followed by amination. This technique avoids the use of bulk organic solvents, making it an environmentally friendly alternative. rsc.org

Aqueous Synthesis: To reduce reliance on volatile organic compounds, methods have been developed to conduct sulfonamide synthesis in water. rsc.org One such protocol uses equimolar amounts of the amine and sulfonyl chloride in water under dynamic pH control, omitting the need for organic bases. The product often precipitates upon acidification and can be isolated by simple filtration, leading to excellent yields and purity without extensive purification. rsc.org

Catalytic and Electrochemical Methods:

Catalysis: A novel domino dehydrogenation-condensation-hydrogenation sequence using a magnetite-immobilized nano-Ruthenium catalyst allows for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org The magnetic catalyst is easily recovered and reused, adding to the sustainability of the process. acs.org

Electrochemistry: An electrochemical method has been developed that avoids harsh chemical oxidants and reductants. chemistryworld.com This approach offers a conceptually new and simpler way to synthesize sulfonamides under mild conditions.

These green methodologies offer significant advantages over traditional synthetic routes, as summarized in the table below.

| Green Approach | Key Principle | Advantages | Reference |

| Mechanochemistry | Solvent-free reaction in a ball mill | Reduces/eliminates solvent waste, cost-effective | rsc.org |

| Aqueous Synthesis | Using water as the reaction solvent | Environmentally benign, simplified workup, avoids organic solvents | rsc.org |

| Nano-Ru Catalysis | Domino reaction with a recyclable catalyst | High atom economy (water is the only byproduct), catalyst is reusable | acs.org |

| Electrochemistry | Use of electric current to drive the reaction | Avoids harsh chemical reagents, mild conditions | chemistryworld.com |

Sophisticated Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed map of the atomic arrangement within (4-(Morpholinosulfonyl)phenyl)methanol can be constructed.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

Detailed experimental ¹H NMR data for this compound is not available in the public domain based on the conducted searches. A comprehensive analysis, including a data table of chemical shifts (δ), multiplicity (s, d, t, m), coupling constants (J), and integration values for each proton environment, is required for a complete structural assignment. This would include signals corresponding to the protons on the phenyl ring, the methylene (B1212753) group of the methanol (B129727) moiety, and the two distinct methylene groups of the morpholine (B109124) ring.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Specific experimental ¹³C NMR spectral data for this compound could not be located in the searched scientific literature. A full analysis would involve the assignment of each carbon signal to its corresponding atom in the molecule. A data table listing the chemical shifts (δ) for the aromatic carbons, the benzylic carbon, and the morpholine carbons is necessary for a complete interpretation.

Advanced 2D NMR Techniques for Connectivity

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity of atoms within a molecule. However, no specific 2D NMR studies for this compound were found in the available search results. Such analyses would provide definitive evidence for the proton-proton and proton-carbon correlations throughout the structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides vital information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While specific experimental HRMS data for this compound is not available, the molecular formula is expected to be C₁₁H₁₅NO₄S. High-resolution mass spectrometry would be used to measure the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass to confirm the elemental composition with high accuracy. For the protonated molecule [M+H]⁺, the calculated exact mass would be approximately 258.0795 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique commonly used for the analysis of moderately polar molecules. An ESI-MS analysis of this compound would be expected to show a prominent signal for the protonated molecule [M+H]⁺. Further analysis using tandem mass spectrometry (MS/MS) would be required to elucidate the characteristic fragmentation patterns, providing structural confirmation. However, specific ESI-MS fragmentation data for this compound could not be retrieved from the searched sources.

Scientific Data Unavailable for Detailed Structural Analysis of this compound

Following a comprehensive search of publicly accessible scientific literature and chemical databases, the specific experimental data required to generate a detailed article on the structural characterization and spectroscopic analysis of the chemical compound this compound could not be located. The request specified an in-depth analysis based on vibrational spectroscopy (Infrared and Raman) and X-ray crystallography, including single crystal diffraction and Hirshfeld surface analysis.

Consequently, it is not possible to provide the scientifically accurate, data-driven article with detailed research findings and data tables as requested. The generation of such an article would require access to primary research data that has either not been published or is not indexed in the searched repositories. Fabricating such technical data would violate the principles of scientific accuracy.

Therefore, the sections on Vibrational Spectroscopy (Infrared and Raman) and X-ray Crystallography for this compound cannot be completed at this time.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations would elucidate the distribution of electrons and energy levels within (4-(Morpholinosulfonyl)phenyl)methanol, which are fundamental to understanding its reactivity and properties.

Conformational Analysis and Energy Minimization Studies

Molecules with rotatable bonds, such as the phenyl-sulfonyl and phenyl-methanol bonds in this compound, can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy conformers. Energy minimization calculations determine the geometry at which the molecule has the lowest potential energy, providing insights into its preferred shape under different conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling utilizing Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity. In a QSAR study involving this compound, various theoretical descriptors (e.g., electronic, steric, and hydrophobic properties derived from computational calculations) would be quantified. These descriptors would then be used to build a mathematical model that predicts the activity of this and related compounds, aiding in the design of more potent molecules.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a specific target, such as a protein receptor. A docking study of this compound would involve placing it into the active site of a biologically relevant protein. The simulation would calculate the binding affinity (e.g., in kcal/mol) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This analysis is fundamental for predicting the compound's potential as a therapeutic agent.

Reactivity and Reaction Mechanisms of 4 Morpholinosulfonyl Phenyl Methanol

Electrophilic and Nucleophilic Reactivity of Key Functional Groups

The reactivity of (4-(Morpholinosulfonyl)phenyl)methanol is characterized by the distinct electrophilic and nucleophilic sites within its structure.

Hydroxymethyl Group (-CH₂OH): The oxygen atom of the primary alcohol possesses lone pairs of electrons, rendering it nucleophilic and capable of acting as a hydrogen bond acceptor. This group can undergo protonation under acidic conditions, transforming the hydroxyl into a good leaving group (H₂O) and making the benzylic carbon susceptible to nucleophilic attack. Common reactions include esterification with carboxylic acids and etherification.

Aromatic Phenyl Ring: The morpholinosulfonyl group is a powerful electron-withdrawing group, which significantly deactivates the phenyl ring towards electrophilic aromatic substitution. Any such substitution reactions would be directed to the meta positions relative to the sulfonyl group. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions, should a suitable leaving group be present.

Morpholinosulfonyl Group: The sulfur atom in the sulfonamide is highly electron-deficient and thus strongly electrophilic, making it the primary site for potential nucleophilic attack. However, the S-N bond in acyclic sulfonamides is generally very stable and resistant to hydrolysis compared to analogous amide (C-N) bonds. researchgate.net The nitrogen atom of the morpholine (B109124) ring is significantly less basic and nucleophilic than in a free morpholine molecule due to the delocalization of its lone pair towards the adjacent electron-deficient sulfonyl group. The oxygen atom within the morpholine ring can also participate in hydrogen bonding. nih.gov

Oxidation and Reduction Pathways

The molecule can undergo various oxidation and reduction reactions, primarily centered on the hydroxymethyl and sulfonyl functionalities.

Oxidation: The primary alcohol of the hydroxymethyl group is readily oxidized. Depending on the reagent and reaction conditions, it can be converted to the corresponding aldehyde, (4-(morpholinosulfonyl)phenyl)formaldehyde, or further oxidized to the carboxylic acid, 4-(morpholinosulfonyl)benzoic acid.

Reduction: The sulfonamide functional group is notably stable and resistant to cleavage. Reduction requires harsh conditions, such as the use of dissolving metals. For instance, studies on related cyclic aromatic sulfonamides using an excess of lithium in liquid ammonia (B1221849) have demonstrated a "double reduction" pathway that results in the cleavage of both the aryl C-S bond and the S-N bond. acs.org Under certain strong reducing conditions, cleavage of the benzylic C-C bond has also been observed as a competing reaction pathway. acs.org

| Reaction Type | Functional Group | Reagents & Conditions | Product(s) |

| Oxidation | Hydroxymethyl (-CH₂OH) | Mild Oxidants (e.g., PCC) | Aldehyde |

| Oxidation | Hydroxymethyl (-CH₂OH) | Strong Oxidants (e.g., KMnO₄) | Carboxylic Acid |

| Reduction | Sulfonamide (-SO₂NR₂) | Strong Reductants (e.g., Li/NH₃) | C-S and S-N bond cleavage products acs.org |

Role as a Precursor in Complex Molecule Synthesis

This compound is a valuable building block in synthetic chemistry, particularly in the field of medicinal chemistry. The aryl sulfonamide motif containing a morpholine ring is a key pharmacophore in a variety of biologically active molecules. nih.govepa.gov

A prominent example is its use as a scaffold for the development of potent and selective inhibitors of the Nav1.7 voltage-gated sodium channel, a target for pain therapeutics. nih.gov In these syntheses, the core (morpholinosulfonyl)phenyl structure is elaborated by modifying the hydroxymethyl group or by coupling it to other molecular fragments. The hydroxymethyl group itself can be easily converted into a better leaving group (e.g., a tosylate or halide), facilitating nucleophilic substitution reactions to build more complex structures.

Furthermore, the synthesis of this class of compounds often relies on multi-step sequences where the aryl sulfonamide is constructed using modern catalytic methods. For example, site-selective C-H functionalization can be used to introduce a sulfonyl group onto an aromatic ring, which is then coupled with morpholine in an oxidative amination step. nih.govacs.org This highlights the importance of the (morpholinosulfonyl)phenyl moiety as a key intermediate in the assembly of complex target molecules. acs.org

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rates of reactions involving this molecule are influenced by both steric and electronic factors. The bulky morpholinosulfonyl group can sterically hinder reactions at the adjacent hydroxymethyl group. The electron-withdrawing nature of the sulfonyl group influences the reactivity of the entire molecule, for instance, by slowing down electrophilic attack on the phenyl ring. The hydrolysis of the sulfonamide bond is known to be kinetically slow under most conditions, contributing to its stability as a structural motif in pharmaceuticals. researchgate.net Studies on the hydrolysis of strained sulfonamides (β-sultams) show they react orders of magnitude faster than their acyclic counterparts, underscoring the inherent kinetic stability of the sulfonamide linkage in a molecule like this compound. researchgate.net

Enthalpy (ΔH): Represents changes in bonding and non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) upon binding. The interaction of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase is a major enthalpically favorable contributor.

Entropy (ΔS): Reflects changes in the system's disorder, including the release of ordered water molecules from the protein's active site (the hydrophobic effect), which is generally entropically favorable.

| Thermodynamic Parameter | Description | Relevance to this compound |

| Gibbs Free Energy (ΔG) | Overall energy of binding; determines affinity. | The morpholine and hydroxymethyl groups influence interactions with target proteins, affecting ΔG. |

| Enthalpy (ΔH) | Heat change from bond formation/breaking and interactions. | The sulfonamide group's interactions are typically a strong, favorable enthalpic driver. researchgate.net |

| Entropy (ΔS) | Change in disorder; often driven by the hydrophobic effect. | The phenyl ring and morpholine group can displace ordered water, leading to a favorable entropy change. researchgate.net |

Catalytic Transformations and Mechanistic Elucidation

Catalysis plays a crucial role in both the synthesis and potential transformations of this compound and related compounds. The construction of the aryl sulfonamide linkage itself is often achieved through catalytic methods that offer high efficiency and functional group tolerance.

One advanced strategy involves a palladium-catalyzed C-S bond formation between an aryl thianthrenium salt and a source of SO₂²⁻ like Rongalite. acs.org This reaction proceeds through a hydroxymethyl sulfone intermediate. In the presence of a base, this intermediate eliminates formaldehyde (B43269) to generate an aryl sulfinate in situ. This sulfinate is then subjected to oxidative amination with an amine, such as morpholine, to yield the final sulfonamide product. nih.govacs.org

Another powerful method is the nickel-catalyzed cross-coupling for C-N bond formation between aryl electrophiles (like aryl bromides) and sulfonamides. princeton.edu Mechanistic studies suggest that this transformation can proceed via an energy-transfer mechanism where a photosensitizer excites a Ni(II) complex to a triplet state, from which the C-N bond-forming reductive elimination occurs. princeton.edu Palladium-catalyzed chlorosulfonylation of arylboronic acids also provides a mild and versatile route to aryl sulfonamides. nih.gov These catalytic processes are central to the efficient synthesis of this class of molecules, enabling access to a wide range of structurally diverse compounds for various applications.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Design Principles for Structural Modification of the (4-(Morpholinosulfonyl)phenyl)methanol Scaffold

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at exploring and optimizing molecular properties for research purposes. Key strategies include bioisosteric replacement, strategic substitution to probe molecular interactions, and modification to enhance metabolic stability.

The morpholine (B109124) ring, while common in bioactive compounds, can be a site of metabolic liability. enamine.netenamine.net Therefore, a primary design principle involves its replacement with bioisosteres. Bioisosteric replacement can advantageously alter pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.netenamine.net A variety of morpholine bioisosteres, including bicyclic, spiro, bridged, and fused ring systems, have been developed to explore new chemical space while maintaining or improving upon the parent molecule's properties. enamine.netenamine.net Introducing heteroatoms into ring systems is a common strategy to reduce metabolic breakdown. cambridgemedchemconsulting.com For instance, replacing a piperidine (B6355638) ring with a morpholine can block potential sites of metabolism and improve solubility. pressbooks.pub

Modification of the phenyl ring is another critical aspect of analogue design. Introducing substituents onto the aromatic ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. mdpi.com These changes can influence how the molecule interacts with biological targets and can also affect its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide, which may be crucial for certain biological activities. rsc.org

The benzylic methanol (B129727) group offers a further point for diversification. It can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. These modifications can introduce new points for hydrogen bonding or alter the molecule's polarity and steric bulk, which can be used to probe interactions with target proteins.

Finally, the sulfonamide nitrogen itself can be substituted. The nature of the substituent on the sulfonamide nitrogen can significantly impact the biological activity and physicochemical properties of the molecule. nih.govacs.org Varying the size, lipophilicity, and electronic nature of the N-substituent is a fundamental strategy in the exploration of SAR for this class of compounds.

Synthesis of N-substituted Sulfonamide Analogues

The synthesis of N-substituted sulfonamide analogues of this compound typically involves the reaction of a suitably protected or pre-functionalized benzenesulfonyl chloride with a primary or secondary amine. A general synthetic route would start with 4-(hydroxymethyl)benzenesulfonyl chloride, which can then be reacted with a diverse range of amines to generate a library of analogues.

A common method for the synthesis of N-aryl substituted benzenesulfonamides involves the coupling reaction of benzenesulfonyl chloride with various substituted aromatic amines in a solvent such as a mixture of acetone (B3395972) and pyridine (B92270), where pyridine acts as a base. researchgate.net Similarly, N-alkyl substituted analogues can be prepared by reacting the sulfonyl chloride with the corresponding alkyl amines. nih.govnih.gov

For instance, the synthesis of a series of N-aryl benzenesulfonamide (B165840) derivatives can be achieved by reacting benzenesulfonyl chloride with different substituted anilines. researchgate.net This straightforward coupling reaction allows for the introduction of a wide variety of substituents on the N-phenyl ring, enabling a thorough investigation of SAR.

In cases where the desired amine is not commercially available, it may need to be synthesized separately before the coupling reaction. The reaction conditions for the sulfonylation of amines can be adjusted based on the reactivity of the specific amine, but it is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. google.com

The following table provides examples of synthetic approaches for generating N-substituted sulfonamide analogues, based on general methods reported in the literature.

| Starting Material | Reagent | Product | Synthetic Approach |

| 4-(Hydroxymethyl)benzenesulfonyl chloride | Aniline (B41778) | (4-(N-Phenylsulfamoyl)phenyl)methanol | Coupling reaction in the presence of a base like pyridine. researchgate.net |

| 4-(Hydroxymethyl)benzenesulfonyl chloride | Methylamine | (4-((N-Methylsulfamoyl)phenyl)methanol | Reaction with an alkylamine, often in an inert solvent. nih.gov |

| 4-(Hydroxymethyl)benzenesulfonyl chloride | Piperidine | (4-(Piperidin-1-ylsulfonyl)phenyl)methanol | Reaction with a cyclic secondary amine. nih.gov |

Modifications of the Phenyl and Methanol Moieties

Modifications to the phenyl ring and the methanol group of the this compound scaffold provide additional avenues for creating structural diversity and fine-tuning molecular properties.

Phenyl Ring Modifications:

Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring. The sulfonamide group is a deactivating, meta-directing group, which would direct incoming electrophiles to the positions meta to the sulfonyl group. However, direct substitution on the this compound scaffold may be complicated by the presence of the methanol group. A more common strategy is to start with an already substituted aniline or phenol (B47542), convert it to the corresponding benzenesulfonyl chloride, and then proceed with the synthesis of the sulfonamide. For example, substituted benzenesulfonamides can be prepared from the corresponding anilines via a Sandmeyer reaction to generate the sulfonyl chloride, which is then reacted with an amine. nih.gov

Methanol Moiety Modifications:

The benzylic alcohol functionality is amenable to a variety of chemical transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. A variety of mild and selective methods for the oxidation of benzylic alcohols have been developed, including photochemical methods using air as the oxidant. rsc.orgacs.org Selective oxidation to the aldehyde can be achieved using specific reagents and conditions that avoid over-oxidation to the carboxylic acid. ru.nlresearchgate.net

Etherification: The alcohol can be converted to an ether, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). organic-chemistry.org More modern methods allow for the formation of benzyl (B1604629) ethers under neutral conditions. beilstein-journals.org For instance, a benzyl alcohol can be chemoselectively converted to its methyl or ethyl ether in the presence of other hydroxyl groups. organic-chemistry.org

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or an activated carboxylic acid derivative (such as an acid chloride or anhydride). One-pot oxidative esterification methods have also been developed that can directly convert an alcohol to an ester using an oxidant like molecular oxygen. nih.gov

These transformations are summarized in the table below:

| Moiety | Transformation | Reagents/Conditions | Product |

| Methanol | Oxidation to Aldehyde | Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or photochemical methods. rsc.orgacs.org | 4-(Morpholinosulfonyl)benzaldehyde |

| Methanol | Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4, Jones reagent). | 4-(Morpholinosulfonyl)benzoic acid |

| Methanol | Etherification | Alkyl halide, base (e.g., NaH). organic-chemistry.org | (4-(Morpholinosulfonyl)benzyl) alkyl ether |

| Methanol | Esterification | Carboxylic acid, acid catalyst or coupling agent. nih.gov | (4-(Morpholinosulfonyl)benzyl) ester |

| Phenyl Ring | Substitution | Starting from a substituted aniline or other aromatic precursor. nih.gov | Substituted this compound |

Impact of Structural Variations on Molecular Properties for Research Applications

Systematic structural variations of the this compound scaffold can have a profound impact on its molecular properties, which is a key area of investigation in academic research. These modifications can influence factors such as biological activity, selectivity, and physicochemical properties like solubility and lipophilicity.

The "tail approach," where different substituents are appended to a core scaffold, is a common strategy to explore SAR. For benzenesulfonamide-based compounds, modifications to the "tail" can modulate isoform specificity when targeting enzymes like carbonic anhydrases. nih.gov The nature of the substituents on the phenyl ring and the sulfonamide nitrogen can dictate the binding affinity and selectivity for different enzyme isoforms. nih.govresearchgate.net

For example, in a series of benzenesulfonamide-containing phenylalanine derivatives designed as HIV-1 capsid inhibitors, substitutions on the benzene (B151609) ring had a significant effect on antiviral activity. nih.gov A nitro group at the 4-position of the phenyl ring led to a loss of activity, while moving it to the 2- or 3-position restored activity, highlighting the importance of substituent position. nih.gov In another study on benzenesulfonamide derivatives as anti-influenza inhibitors, substitutions on an aniline ring coupled to the core structure greatly influenced potency and metabolic stability. nih.gov

The following table illustrates the potential impact of structural variations on molecular properties, based on findings from related benzenesulfonamide derivatives.

| Structural Variation | Potential Impact on Molecular Properties | Research Application |

| Substitution on the N-aryl group of the sulfonamide | Altered binding affinity and selectivity for target enzymes. nih.gov | Probing the active site of enzymes; developing selective inhibitors for research tools. |

| Introduction of different alkyl chains on the sulfonamide nitrogen | Modulation of lipophilicity and membrane permeability. nih.govacs.org | Investigating the influence of physicochemical properties on cellular uptake and activity. |

| Substitution on the phenyl ring | Changes in electronic properties, which can affect pKa and binding interactions. nih.gov | Exploring SAR to identify key interactions for biological activity. |

| Oxidation of the methanol to a carboxylic acid | Increased polarity and introduction of a hydrogen bond donor/acceptor. | Studying the effect of a charged group on target engagement and solubility. |

Exploration of Molecular Interactions and Recognition Principles in Chemical Biology

Investigation of Ligand-Target Binding Characteristics via In Vitro Models

The initial characterization of a compound's biological activity relies heavily on in vitro models that quantify its interaction with a purified biological target, such as an enzyme or receptor. For derivatives of (4-(Morpholinosulfonyl)phenyl)methanol, these assays are crucial for determining binding affinity, inhibitory potency, and mechanism of action. The morpholine (B109124) moiety is a common feature in medicinal chemistry, often contributing to improved pharmacokinetic profiles and participating in molecular interactions with target proteins. nih.govnih.gov

Various in vitro assays can be employed to elucidate these binding characteristics. For instance, if the target is an enzyme, inhibition assays are conducted to determine the concentration of the compound required to reduce enzyme activity by 50% (IC50). Such studies have been performed on numerous sulfonamide derivatives to assess their inhibitory potential against various enzymes. nih.gov For example, derivatives of N-phenylsulfonamide have been evaluated for their inhibitory properties against carbonic anhydrase and cholinesterase enzymes.

The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), can be measured using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization. These methods provide quantitative data on the strength of the ligand-target interaction. Molecular docking studies, which computationally predict the binding mode and affinity, often complement these experimental assays to provide a more detailed picture of the interaction at the molecular level. peerj.comnih.gov

Below is a representative data table illustrating the type of information that would be gathered from in vitro binding assays for a hypothetical series of compounds derived from this compound targeting a specific kinase.

| Compound ID | Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Inhibition Type |

| Methanol-Parent | Kinase A | 850 | 920 | Competitive |

| Derivative 1 (Fluoro-sub) | Kinase A | 425 | 450 | Competitive |

| Derivative 2 (Amide-mod) | Kinase A | 150 | 165 | Non-competitive |

| Derivative 3 (Piperidine) | Kinase A | >10,000 | >10,000 | Not Determined |

This table is illustrative and displays hypothetical data for educational purposes.

Structure-Activity Relationship (SAR) Studies based on Molecular Descriptors

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. nih.gove3s-conferences.org For this compound, SAR exploration would involve systematic modification of its three main components: the morpholine ring, the phenyl ring, and the methanol (B129727) group. The goal is to identify the key structural features, or pharmacophores, responsible for the desired biological effect. nih.gov

The morpholine ring itself is a versatile scaffold. nih.gove3s-conferences.org Its replacement with other heterocyclic systems, such as piperidine (B6355638) or piperazine, can drastically alter activity. sci-hub.se For instance, in some kinase inhibitors, replacing a morpholine moiety with piperidine has been shown to decrease activity significantly, highlighting the importance of the oxygen atom in the morpholine ring for specific hydrogen bonding interactions. sci-hub.se

Modifications to the phenyl ring, such as the introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups), can influence electronic properties, lipophilicity, and steric interactions with the target protein. These changes can fine-tune binding affinity and selectivity. For example, in a series of quinazoline (B50416) derivatives, the introduction of a chloro-substituent in the meta position of an aniline (B41778) ring increased inhibitory activity toward EGFR. mdpi.com

The methanol group on the phenyl ring is a particularly interesting point for modification. It can act as a hydrogen bond donor and acceptor. Converting it to other functional groups, such as an ether, an amine, or a carboxylic acid, would provide valuable SAR data on the necessity and nature of interactions at this position.

The following table summarizes potential SAR insights for this compound based on established principles from related compound series.

| Molecular Component | Modification | Potential Impact on Activity | Rationale |

| Morpholine Ring | Replacement with Piperidine | Decrease | Loss of H-bond acceptor oxygen. |

| Replacement with Thiomorpholine | Variable | Altered electronics and H-bonding capacity. | |

| Bridged Morpholine | Increase | Conformationally constrained, may fit better in binding pocket. e3s-conferences.org | |

| Phenyl Ring | Add electron-withdrawing group (e.g., -F, -Cl) | Increase | Can enhance binding through specific interactions or alter pKa. |

| Add electron-donating group (e.g., -CH3, -OCH3) | Variable | Can increase hydrophobic interactions but may cause steric clash. | |

| Methanol Group | Oxidation to Aldehyde/Carboxylic Acid | Variable | Changes in H-bonding and potential for new ionic interactions. |

| Conversion to Ether (e.g., -OCH3) | Decrease | Loss of H-bond donating ability. | |

| Extension of alkyl chain | Variable | Probes for additional hydrophobic pockets. |

Rational Design of Chemical Probes for Fundamental Biological Research

Chemical probes are indispensable tools in chemical biology for interrogating the function of proteins and other biomolecules in their native environment. nih.gov this compound can serve as an excellent starting point for the rational design of such probes due to its modular nature and the presence of the reactive hydroxymethyl handle.

The design of a chemical probe typically involves three key components: a recognition element that binds to the target of interest, a reactive group for covalent labeling (for certain probe types), and a reporter tag for detection and visualization. In this case, the (4-(Morpholinosulfonyl)phenyl) core would act as the recognition element.

The methanol group is the most straightforward site for chemical modification to append a reporter tag. Using standard chemical transformations, it can be converted into an amine or an alkyne, which can then be coupled to various reporter groups. For example, an alkyne-modified probe could be used in "click" chemistry reactions to attach a fluorescent dye (like a rhodamine or fluorescein) for imaging applications or a biotin (B1667282) tag for affinity purification and identification of target proteins.

The development of sulfonyl fluoride-based probes has also emerged as a powerful strategy for covalently targeting specific amino acid residues in proteins. rsc.orgrsc.org While the parent compound has a sulfonamide, derivatives could be designed to incorporate a sulfonyl fluoride (B91410) warhead, transforming the molecule into a covalent probe.

The table below outlines potential chemical probe designs derived from this compound.

| Probe Type | Modification on Methanol Group | Reporter/Functional Group | Application |

| Fluorescent Probe | Conversion to an amine, then amide coupling | Fluorescein, Rhodamine | Cellular imaging, fluorescence polarization assays |

| Affinity Probe | Conversion to an alkyne, then "click" chemistry | Biotin, Desthiobiotin | Target identification, pull-down assays |

| Photoaffinity Probe | Attachment of a benzophenone (B1666685) or diazirine moiety | Benzophenone, Diazirine | Covalent labeling of target upon UV irradiation |

| Covalent Probe | Modification of the sulfonamide to a sulfonyl fluoride | Sulfonyl Fluoride (SO2F) | Covalent modification of nucleophilic residues (e.g., Ser, Thr, Tyr) |

Analysis of Intermolecular Forces and Non-Covalent Interactions in Recognition Processes

The specific and high-affinity binding of a ligand to its biological target is governed by a complex interplay of various non-covalent interactions. nih.gov The chemical structure of this compound is rich with functionalities capable of participating in these critical interactions, which collectively overcome the entropic penalty of binding.

Hydrogen Bonds: The morpholine oxygen atom is a potent hydrogen bond acceptor. nih.gov The sulfonamide oxygens are also strong hydrogen bond acceptors, while the N-H of a secondary or primary sulfonamide (if the morpholine were replaced) would be a hydrogen bond donor. The hydroxyl group of the methanol substituent can act as both a hydrogen bond donor (O-H) and an acceptor (the oxygen lone pair). These interactions are highly directional and play a crucial role in conferring binding specificity.

Hydrophobic Interactions: The phenyl ring and the methylene (B1212753) carbons of the morpholine ring are hydrophobic and can engage in favorable interactions with nonpolar regions of a protein's binding pocket, such as the side chains of amino acids like leucine, isoleucine, and valine. These interactions are driven by the release of ordered water molecules from the nonpolar surfaces, leading to a favorable increase in entropy.

π-Interactions: The aromatic phenyl ring can participate in several types of π-interactions. These include π-π stacking, where it interacts with the aromatic side chains of phenylalanine, tyrosine, or tryptophan, and cation-π interactions, where it interacts with positively charged residues like lysine (B10760008) or arginine.

Computational methods, such as molecular docking and molecular dynamics simulations, are often used to model and visualize these interactions, providing valuable insights that can guide the design of more potent and selective analogs. peerj.comnih.gov

The following table summarizes the potential non-covalent interactions for each part of the this compound molecule.

| Molecular Moiety | Potential Non-Covalent Interactions | Interacting Partner (in a Protein) |

| Morpholine Ring | Hydrogen Bond Acceptor (Oxygen) | -OH (Ser, Thr, Tyr), -NH (backbone, side chains) |

| Hydrophobic Interactions (CH2 groups) | Aliphatic side chains (e.g., Leu, Val, Ile) | |

| Sulfonamide Group | Hydrogen Bond Acceptor (SO2 oxygens) | -OH, -NH groups |

| Phenyl Ring | Hydrophobic Interactions | Aliphatic and aromatic side chains |

| π-π Stacking | Aromatic side chains (Phe, Tyr, Trp) | |

| Cation-π Interactions | Positively charged side chains (Lys, Arg) | |

| Methanol Group | Hydrogen Bond Donor (-OH) | Carbonyls (backbone, side chains), -O- (Ser, Thr) |

| Hydrogen Bond Acceptor (Oxygen) | -NH groups |

Future Research Directions and Advanced Methodological Integration

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of (4-(Morpholinosulfonyl)phenyl)methanol, while achievable through established chemical transformations, stands to benefit from a range of modern synthetic methodologies that promise greater efficiency, sustainability, and access to novel derivatives.

Traditional synthesis would likely involve the reaction of 4-(hydroxymethyl)benzenesulfonyl chloride with morpholine (B109124). However, recent advancements in sulfonamide synthesis offer more sophisticated and potentially unexplored routes. For instance, palladium-catalyzed methods for the preparation of sulfonamides exhibit significant functional group tolerance and can be performed under mild conditions. nih.govmit.edu A plausible advanced synthetic approach could involve a palladium-catalyzed chlorosulfonylation of a suitable arylboronic acid precursor, followed by in-situ derivatization with morpholine. mit.edu

Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. A novel, transition-metal-free photocatalytic strategy for the modular synthesis of arylsulfonamides has been reported, utilizing aryl triflates, an SO2 surrogate, and an amine. rsc.org Adapting such a method for this compound would represent a significant methodological advancement.

The table below outlines a comparative analysis of potential synthetic strategies, highlighting the advantages of modern approaches.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Challenges |

| Traditional Method | 4-(hydroxymethyl)benzenesulfonyl chloride, Morpholine, Base | Well-established, readily available starting materials. | Use of potentially harsh reagents for sulfonyl chloride preparation. |

| Palladium-Catalyzed Coupling | Arylboronic acid, SO2Cl2, Morpholine, Palladium catalyst | Mild reaction conditions, high functional group tolerance. nih.gov | Catalyst cost and removal from the final product. |

| Photocatalytic Synthesis | Aryl triflate, SO2 surrogate (e.g., K2S2O5), Morpholine, Photocatalyst | Transition-metal-free, utilizes abundant phenolic precursors. rsc.org | Requires specialized photochemical reaction setup. |

| Ring Expansion Strategy | N/A | Access to macrocyclic sulfonamides containing the core structure. york.ac.uk | More complex multi-step synthesis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) have become indispensable tools in modern drug discovery and materials science, offering the potential to rapidly accelerate the design and optimization of novel compounds. researchgate.netnih.gov For a molecule like this compound, AI and ML can be leveraged in several key areas.

Predictive Modeling : AI algorithms can be trained on large datasets of existing sulfonamides and benzyl (B1604629) alcohol derivatives to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of novel analogs of this compound. nih.govmdpi.com This can help in prioritizing the synthesis of compounds with a higher probability of success.

De Novo Design : Generative AI models can design entirely new molecules based on the core scaffold of this compound, optimized for specific properties such as target binding affinity or improved solubility. nih.gov

Synthetic Route Prediction : AI tools can analyze the structure of this compound and its derivatives to predict optimal synthetic pathways, potentially identifying novel and more efficient routes that may not be immediately obvious to a human chemist.

The integration of AI and ML can significantly reduce the time and cost associated with the traditional trial-and-error approach to compound design and development.

Development of Advanced Analytical Techniques for Elucidation

The unambiguous characterization of this compound and its future derivatives is crucial for ensuring its purity, stability, and for understanding its chemical behavior. While standard analytical techniques are applicable, advanced methods can provide deeper structural insights.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) : These are the most commonly used techniques for the analysis of sulfonamides, offering high sensitivity and specificity for both quantification and identification of impurities. ymerdigital.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the morpholine, sulfonyl, phenyl, and methanol (B129727) groups. nih.govresearchgate.netnih.gov The morpholine ring, in particular, often shows a distinct NMR pattern that can be readily identified. acdlabs.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation patterns, which can aid in the structural confirmation of the parent compound and the identification of any metabolites or degradation products.

The following table provides hypothetical, yet expected, analytical data for this compound based on its chemical structure and data from similar compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the morpholine protons, aromatic protons, and the benzylic CH₂ and OH protons. |

| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring, the phenyl ring, and the benzylic carbon. |

| HRMS (ESI+) | An [M+H]⁺ ion corresponding to the exact mass of C₁₁H₁₆NO₄S. |

| FTIR | Characteristic absorption bands for O-H, C-H, S=O, and C-O stretching vibrations. |

Potential as a Modular Building Block in Specialized Chemical Syntheses or Materials Science

The term "building block" in chemistry refers to a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.orgalfa-chemistry.com this compound possesses several features that make it an attractive candidate as a modular building block.

In Medicinal Chemistry : The morpholine moiety is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. researchgate.netlifechemicals.com The sulfonamide group is also a key pharmacophore in a wide range of therapeutic agents. york.ac.uk The benzyl alcohol group provides a reactive handle for further chemical modifications. Therefore, this compound could serve as a versatile scaffold for the synthesis of new libraries of compounds for drug discovery. For instance, the hydroxyl group could be functionalized to introduce linkers for the development of proteolysis-targeting chimeras (PROTACs) or other targeted therapies.

In Materials Science : The aromatic ring and the polar sulfonamide and hydroxyl groups could impart specific properties to polymers or other materials. For example, it could be incorporated into polymers to modify their solubility, thermal stability, or optical properties. The ability to form hydrogen bonds via the hydroxyl and sulfonamide groups could also be exploited in the design of self-assembling materials. The development of new chemical building blocks is essential for creating molecules with complex three-dimensional structures, which are often linked to specific functions. illinois.eduillinois.edu

The modular nature of this compound, with its distinct and functionalizable components, opens up a wide range of possibilities for its application in both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-(Morpholinosulfonyl)phenyl)methanol, and how can they be experimentally verified?

- Molecular formula : C₁₁H₁₅NO₃S (calculated from structural data) .

- Molecular weight : 237.30 g/mol .

- Key identifiers : CAS 852180-76-8, SMILES

OCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2. - Characterization methods :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., hydroxyl proton at δ ~1.5-2.5 ppm, morpholine ring protons at δ ~3.5-4.0 ppm) .

- Mass spectrometry (MS) : ESI-MS to verify molecular ion peaks and fragmentation patterns .

- Melting point : Use differential scanning calorimetry (DSC) for thermal stability analysis (melting range >150°C inferred from analogous compounds) .

Q. What synthetic routes are available for this compound, and how can yield be optimized?

- Primary method : Sulfonylation of 4-(morpholino)benzyl alcohol using sulfonyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) .

- Optimization strategies :

- Catalysis : Use triethylamine as a base to neutralize HCl byproducts and improve reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate pure product .

Q. How does the morpholinosulfonyl group influence the compound’s stability under varying pH conditions?

- Acidic conditions : Hydrolysis of the sulfonamide bond may occur at pH < 3, forming morpholine and benzenesulfonic acid derivatives. Monitor via HPLC .

- Basic conditions : Stable at pH 7–10; degradation observed at pH > 12 due to hydroxyl group deprotonation and potential oxidation .

- Storage recommendations : Amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation and photodegradation .

Advanced Research Questions

Q. What reaction mechanisms are involved in the nucleophilic substitution of the sulfonyl group in this compound?

- Mechanistic pathway : The sulfonyl group acts as a leaving group in SN2 reactions. For example, substitution with amines proceeds via a tetrahedral intermediate, confirmed by kinetic isotope effects and DFT calculations .

- Experimental validation :

- Isotopic labeling (¹⁸O in sulfonyl group) to track bond cleavage .

- In situ IR spectroscopy to detect intermediate species .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Target selection : Enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase inhibitors) .

- Methodology :

- Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .

- Key parameters : Binding affinity (ΔG), hydrogen-bonding networks with active-site residues (e.g., Zn²⁺ in carbonic anhydrase) .

- Validation : Correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Contradictions : Discrepancies in ¹³C NMR chemical shifts due to solvent polarity or tautomerism .

- Resolution strategies :

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations unambiguously .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) affecting peak splitting .

- Cross-lab reproducibility : Compare data across multiple instruments/labs to isolate experimental artifacts .

Q. How does the compound’s electronic structure influence its reactivity in oxidation reactions?

- DFT analysis : HOMO/LUMO orbitals localized on the sulfonyl and hydroxyl groups, making them susceptible to electrophilic/nucleophilic attacks .

- Oxidation pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.